6-(Difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials and reagents may include thienopyridine derivatives, difluoromethylating agents, and nitrobenzoyl chlorides. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thienopyridine rings.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide
- 6-(Difluoromethyl)-3-[(4-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The presence of the difluoromethyl group and the specific positioning of the nitrobenzoyl and phenyl groups make this compound unique
Properties
Molecular Formula |
C22H14F2N4O4S |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
6-(difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H14F2N4O4S/c23-19(24)15-10-14(11-5-2-1-3-6-11)16-17(18(20(25)29)33-22(16)26-15)27-21(30)12-7-4-8-13(9-12)28(31)32/h1-10,19H,(H2,25,29)(H,27,30) |
InChI Key |
KPNFQSIZUUETDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.